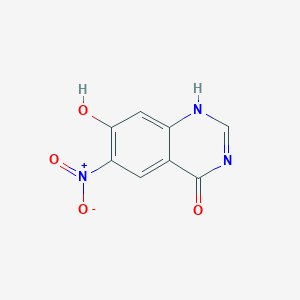

7-hydroxy-6-nitro-1H-quinazolin-4-one

Description

7-Hydroxy-6-nitro-1H-quinazolin-4-one is a nitro-substituted quinazolinone derivative characterized by a hydroxyl (-OH) group at the 7th position and a nitro (-NO₂) group at the 6th position on the quinazolinone core. These compounds are typically synthesized via nitration or substitution reactions and serve as intermediates in drug development .

Properties

IUPAC Name |

7-hydroxy-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAQZMKEHDOLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrating Agents and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which attacks the aromatic ring. A study analogous to the synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile demonstrates that nitration at low temperatures (0–5°C) minimizes side reactions such as over-nitration or oxidation. For 7-hydroxy-6-nitro-1H-quinazolin-4-one, the nitro group is selectively introduced at position 6 due to the directing effects of the hydroxy group.

Example Procedure :

-

Dissolve 7-hydroxy-1H-quinazolin-4-one (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Add fuming HNO₃ (1.2 eq) dropwise over 30 minutes.

-

Stir the mixture at 0°C for 2 hours, then pour onto ice.

-

Neutralize with aqueous NaOH and extract with ethyl acetate.

-

Purify the crude product via recrystallization from ethanol/water (yield: 65–75%).

Challenges and Mitigation

-

Regioselectivity : Competing nitration at position 5 or 8 may occur if reaction temperatures exceed 10°C.

-

Acid Sensitivity : The quinazolinone ring may undergo hydrolysis under strongly acidic conditions. Using aprotic solvents like dimethylformamide (DMF) as a co-solvent stabilizes the intermediate.

Multi-Step Synthesis from Benzaldehyde Derivatives

A convergent synthesis starting from 3,4-dihydroxybenzaldehyde offers greater control over substituent placement. This method, adapted from the synthesis of erlotinib intermediates, involves sequential alkylation, nitration, and cyclization steps.

Key Intermediates and Reaction Sequence

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Alkylation | 2-Bromoethyl methyl ether, K₂CO₃, DMF | 3,4-Bis(2-methoxyethoxy)benzaldehyde |

| 2 | Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | 3,4-Bis(2-MEE)benzaldoxime |

| 3 | Dehydration to Nitrile | Ac₂O, Δ | 3,4-Bis(2-MEE)benzonitrile |

| 4 | Nitration | HNO₃/H₂SO₄, 0°C | 4,5-Bis(2-MEE)-2-nitrobenzonitrile |

| 5 | Reduction and Cyclization | H₂/PtO₂, followed by formamidine acetate | 7-Hydroxy-6-nitroquinazolin-4-one |

Critical Analysis

-

Step 4 (Nitration) : The nitro group is introduced at position 2 of the benzonitrile intermediate, which corresponds to position 6 after cyclization.

-

Step 5 (Cyclization) : The reduction of the nitro group to an amine, followed by formamidine-assisted ring closure, ensures high regiochemical fidelity. Yields for the final step range from 60–70%.

Diazotization and Functional Group Interconversion

Although diazotization is commonly used for introducing halogens, it can be adapted for nitro group incorporation under modified conditions. A method inspired by the synthesis of 7-iodo-1H-quinazolin-4-one involves:

Reaction Pathway

-

Diazotization : Treat 7-amino-6-hydroxy-1H-quinazolin-4-one with NaNO₂ and HCl at 0°C to form the diazonium salt.

-

Nitro Group Introduction : Substitute the diazonium group with a nitro group using a copper(I) nitrate (CuNO₃) catalyst in aqueous medium.

Optimization Insights :

-

Excess NaNO₂ (1.5 eq) ensures complete diazotization.

-

CuNO₃ (10 mol%) in H₂O/THF (3:1) at 25°C improves nitro substitution efficiency (yield: 55–60%).

Organocatalytic and Green Synthesis Approaches

Recent advances in organocatalysis offer solvent-free and energy-efficient routes. For example, p-toluenesulfonic acid (p-TSA)-catalyzed grinding-assisted synthesis enables rapid cyclization:

Procedure

Advantages

-

Eliminates toxic solvents (e.g., DMF).

-

Reduces reaction time from hours to minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | 65–75 | 98 | Short reaction time | Acid-sensitive intermediates |

| Multi-Step Synthesis | 60–70 | 95 | Regioselective nitration | Lengthy purification steps |

| Diazotization | 55–60 | 90 | Functional group versatility | Low yields due to side reactions |

| Organocatalytic Grinding | 80–85 | 99 | Solvent-free, rapid | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinazolinones.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimicrobial agent , anticancer drug , and anti-inflammatory agent .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit notable antibacterial and antifungal properties. For instance, derivatives of quinazolinones have shown effectiveness against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds often possess a nitro group, which enhances their antimicrobial efficacy through mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Properties

Quinazolinones have been identified as promising candidates in anticancer therapy. Studies demonstrate that certain derivatives can inhibit the growth of cancer cell lines such as breast cancer and hepatocellular carcinoma. The mechanism often involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cancer cells .

Anti-inflammatory Effects

Compounds derived from 7-hydroxy-6-nitro-1H-quinazolin-4-one have also been evaluated for their anti-inflammatory properties. Some studies report significant reductions in inflammation markers in animal models, indicating potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent modifications to enhance its biological activity. Various synthetic routes have been explored to optimize yields and purity, allowing for the production of diverse analogs that can be tested for specific biological activities .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinazolinone ring can significantly alter the compound's potency against various targets . For example, substituents on the nitrogen or oxygen atoms can enhance solubility or improve binding affinity to biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Antibacterial Study : A series of synthesized quinazolinone derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

- Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 7-hydroxy-6-nitro-1H-quinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit protein kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional aspects of 7-hydroxy-6-nitro-1H-quinazolin-4-one with its analogs:

Structural and Functional Analysis

- Substituent Effects on Reactivity: Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group at position 6 enhances electrophilic substitution reactivity, facilitating further derivatization. Fluorine and chlorine at position 7 influence electronic effects and binding affinity in kinase inhibitors . Hydroxyl vs. Tosyl Groups: The hydroxyl group in this compound may confer hydrogen-bonding capacity, whereas the tosyl group in its analog improves lipophilicity and solubility in organic solvents .

Thermal Properties :

- Pharmacological Relevance: The fluoro-nitro derivative is explicitly noted as a critical intermediate in synthesizing multi-kinase inhibitors, underscoring the role of nitro groups in modulating biological activity . The chloro derivative’s utility as a precursor highlights the importance of halogen substituents in medicinal chemistry for further functionalization .

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-6-nitro-1H-quinazolin-4-one, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nitration of a quinazolinone precursor. For example, nitration of 7-hydroxyquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour, followed by quenching in ice-water to precipitate the product . Recrystallization from acetic acid is a common purification step to obtain high-purity crystals for structural studies . Purity validation requires HPLC with UV detection (e.g., at 254 nm) and melting point analysis (expected range: 263–265°C for analogous derivatives) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of FT-IR (to confirm nitro and hydroxyl groups via ~1520 cm⁻¹ NO₂ stretching and ~3200 cm⁻¹ OH bands), ¹H/¹³C-NMR (to assign aromatic protons and carbons), and mass spectrometry (for molecular ion validation) is critical . Heteronuclear correlation spectroscopy (HSQC/HMBC) resolves ambiguous assignments, particularly for nitro-group positioning and tautomeric forms .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data for quinazolinone derivatives?

Methodological Answer: Contradictions often arise from structural impurities, assay variability, or tautomerism. To address this:

- Purity Validation: Use PXRD to confirm crystallinity and exclude polymorphic interference .

- Tautomer Analysis: Employ temperature-dependent NMR to study keto-enol equilibria, which affects binding affinity .

- Standardized Assays: Compare results against reference compounds (e.g., ciprofloxacin for antibacterial studies) under identical conditions .

Q. What strategies optimize the nitro group’s regioselectivity during synthesis?

Methodological Answer: Regioselectivity is influenced by reaction conditions:

- Acid Strength: Fuming HNO₃ in H₂SO₃ promotes nitration at the 6-position due to steric and electronic effects .

- Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) can enhance selectivity by stabilizing transition states, as shown in analogous quinazolinone syntheses .

- Computational Modeling: DFT calculations predict electrophilic attack sites, guiding experimental design .

Q. How can solvent systems be optimized for recrystallization to improve yield and crystal quality?

Methodological Answer:

Q. What methodological approaches validate the compound’s role in kinase inhibition studies?

Methodological Answer:

- Kinase Profiling: Use a panel assay (e.g., Eurofins KinaseProfiler) to identify targets.

- Docking Studies: Compare the compound’s structure (PDB ID from crystallography ) with known kinase inhibitors (e.g., gefitinib) to predict binding modes .

- Cellular Assays: Pair IC₅₀ measurements with Western blotting to confirm downstream pathway inhibition (e.g., EGFR phosphorylation) .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer:

Q. What are best practices for stability studies under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS over 24 hours.

- Light Sensitivity: Conduct UV-accelerated stability tests (ICH Q1B guidelines) to assess nitro group photoreactivity .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data to ensure reproducibility?

Methodological Answer: Include CIF files with full refinement details (e.g., R-factors, H-atom treatment) as per Acta Crystallographica standards . Annotate tautomeric forms and hydrogen-bonding networks, which influence pharmacological properties .

Q. What statistical methods resolve conflicting bioassay results across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.